2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)quinazolin-4-amine
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Overview
Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 2-chlorophenylmethylsulfanyl group and a 4-fluorophenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2-Chlorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazoline core with a 2-chlorophenylmethylthiol reagent. This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Introduction of the 4-Fluorophenyl Group: The final step involves the coupling of the quinazoline intermediate with a 4-fluoroaniline derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using a palladium catalyst, a phosphine ligand, and a base like cesium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The halogen atoms (chlorine and fluorine) can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, and ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)quinazolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the 2-chlorophenylmethylsulfanyl and 4-fluorophenyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-bromophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)quinazolin-4-amine
- 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(4-chlorophenyl)quinazolin-4-amine
- 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(4-methylphenyl)quinazolin-4-amine
Uniqueness
2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)quinazolin-4-amine is unique due to the specific combination of substituents on the quinazoline core. The presence of both the 2-chlorophenylmethylsulfanyl and 4-fluorophenyl groups imparts distinct chemical and biological properties, such as enhanced binding affinity and specificity towards molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3S/c22-18-7-3-1-5-14(18)13-27-21-25-19-8-4-2-6-17(19)20(26-21)24-16-11-9-15(23)10-12-16/h1-12H,13H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDONNKVICKUSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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